5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one
Overview
Description
5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one, commonly referred to as FTSAP, is a synthetic compound that is gaining attention in the scientific research community due to its unique properties. FTSAP is a highly fluorinated pyrimidine derivative, and its silyl-containing structure makes it an ideal candidate for use in various laboratory experiments.
Scientific Research Applications
FTSAP has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as pyrimidine derivatives, and has been used as a building block in the synthesis of more complex molecules. FTSAP has also been used in the synthesis of various heterocyclic compounds, including pyrrolidine and piperidine derivatives. Additionally, FTSAP has been used in the synthesis of various polymers, such as polyurethanes and polycarbonates.
Mechanism of Action
The mechanism of action of FTSAP is not yet fully understood. However, it is believed that FTSAP interacts with various proteins and enzymes in the body to produce its effects. For example, FTSAP has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The interaction of FTSAP with COX-2 results in the inhibition of prostaglandin production, which can have anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FTSAP are not yet fully understood. However, it has been shown to have anti-inflammatory effects, as well as the ability to inhibit the production of prostaglandins. Additionally, FTSAP has been shown to have anti-tumor effects, as well as the ability to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using FTSAP in laboratory experiments is its silyl-containing structure, which makes it an ideal candidate for use in various synthetic reactions. Additionally, FTSAP is highly fluorinated, which makes it an ideal candidate for use in various biochemical and physiological experiments. One limitation of using FTSAP in laboratory experiments is its lack of availability, as it is not yet widely available in the market.
Future Directions
The future directions for FTSAP are numerous. Further research is needed to better understand the biochemical and physiological effects of FTSAP, as well as its mechanism of action. Additionally, further research is needed to develop more efficient methods of synthesis and to make FTSAP more widely available. Additionally, further research is needed to explore the potential of FTSAP as a therapeutic agent and to develop new applications for FTSAP in the laboratory.
properties
IUPAC Name |
5-fluoro-1-trimethylsilyl-4-(trimethylsilylamino)pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN3OSi2/c1-16(2,3)13-9-8(11)7-14(10(15)12-9)17(4,5)6/h7H,1-6H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWBCECFPIHXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=NC(=O)N(C=C1F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN3OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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